molecular formula C13H14ClN3OS B2511115 5-(4-Chlorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 721908-12-9

5-(4-Chlorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2511115
CAS No.: 721908-12-9
M. Wt: 295.79
InChI Key: ZPLHPIFRYAFLHS-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a 4-chlorophenyl group at position 5, an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) substituent at position 4, and a thiol group at position 2. This compound belongs to the 1,2,4-triazole class, known for diverse biological activities, including enzyme inhibition and antiviral properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c14-10-5-3-9(4-6-10)12-15-16-13(19)17(12)8-11-2-1-7-18-11/h3-6,11H,1-2,7-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLHPIFRYAFLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=NNC2=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group is attached through an alkylation reaction using oxirane derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole derivatives, dechlorinated products.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that sulfur-containing triazole derivatives demonstrate promising activity against various bacterial and fungal strains. The incorporation of the thiol group in 5-(4-Chlorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol may enhance this activity due to the known efficacy of thiol groups in biological interactions .

Antifungal Properties

Similar compounds within the triazole class are recognized for their antifungal properties. The structural similarity between this compound and other effective antifungals suggests potential efficacy against fungal pathogens. This is particularly relevant given the increasing resistance observed in fungal infections .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure FeaturesBiological ActivityReferences
5-(4-Chlorophenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-oneContains thieno-pyrimidine coreAntimicrobial
3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamideFuran ring with chlorophenylAntifungal
4-amino-5-phenyl-1H-1,2,4-triazole derivativesBasic triazole structureAntimicrobial

Case Studies and Research Findings

Recent studies have highlighted the antimicrobial and antifungal activities of triazole derivatives. For example:

  • Antimicrobial Testing : A study conducted on various triazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria using agar-well diffusion methods .
  • Antifungal Efficacy : Another research effort focused on synthesizing novel triazole derivatives that exhibited potent antifungal activity against Candida species .

These findings suggest that this compound could serve as a valuable lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The chlorophenyl group and oxolan-2-ylmethyl group contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cell signaling, and interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole derivatives with variations at positions 4 and 5 exhibit distinct physicochemical and biological properties:

Compound Name Substituents (Position 4) Substituents (Position 5) Key Features Biological Activity References
Target Compound Oxolan-2-ylmethyl 4-Chlorophenyl Cyclic ether enhances polarity; potential for improved bioavailability Not explicitly reported (analogues suggest enzyme inhibition) -
Yucasin H 4-Chlorophenyl Base structure lacking oxolan group; simpler substitution Inhibits YUC auxin biosynthesis in plants
5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol 3-Methylphenyl 4-Chlorophenyl Aromatic substituent increases lipophilicity Antiviral (CoV helicase inhibition)
5-(4-Chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol Furylmethyl 4-Chlorophenyl Heteroaromatic group may alter electronic properties Commercial availability (no activity specified)
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Cyclopentene amino + hydrazinyl 4-Chlorophenyl Complex substitution pattern with dual functional groups Potent MERS-CoV helicase inhibition
5-(4-Chlorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol Schiff base (3-methoxybenzylidene) 4-Chlorophenyl Imine linkage introduces rigidity and potential for metal coordination Structural characterization only

Physicochemical Properties

  • Spectroscopic Data : IR spectra of similar compounds show C=S stretches near 1243 cm⁻¹, while ¹H-NMR reveals aromatic protons at δ 6.86–7.26 ppm . The oxolan group would introduce distinct signals (e.g., δ 3.5–4.5 ppm for ether protons).
  • Solubility : The oxolan group’s oxygen atom may enhance water solubility compared to purely hydrophobic substituents (e.g., 3-methylphenyl).

Biological Activity

5-(4-Chlorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, also known by its CAS number 721908-12-9, is a compound that belongs to the class of 1,2,4-triazoles. This class has garnered attention due to its diverse biological activities, including anticancer, antifungal, and antibacterial properties. This article reviews the biological activity of this specific compound, emphasizing its potential therapeutic applications based on recent studies.

  • Molecular Formula : C13H14ClN3OS
  • Molecular Weight : 295.7878 g/mol
  • Structure : The compound features a triazole ring substituted with a chlorophenyl group and an oxolane moiety, which may influence its biological activity through various mechanisms.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • A study demonstrated that compounds containing the 1,2,4-triazole scaffold showed notable cytotoxicity against the HT-29 colorectal cancer cell line, with IC50 values in the micromolar range . The mechanism of action is believed to involve interaction with key proteins involved in cancer signaling pathways.
  • Another research highlighted that derivatives similar to this compound exhibited selective cytotoxicity towards melanoma and breast cancer cell lines . This selectivity suggests that modifications at the C5 position of the triazole ring can enhance anticancer properties.

Antifungal and Antibacterial Activity

The compound's potential as an antifungal and antibacterial agent has also been explored:

  • Studies have shown that triazole-thione derivatives possess strong antifungal activity compared to standard treatments like bifonazole. They also exhibit comparable bactericidal activity to streptomycin against various bacterial strains .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The triazole moiety can chelate metal ions and inhibit enzymes critical for cancer cell proliferation.
  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Selective Toxicity : The structural characteristics allow for selective targeting of cancer cells over normal cells.

Study 1: Cytotoxicity Against HT-29 Cells

A detailed study evaluated the cytotoxic effects of several triazole derivatives on HT-29 cells. The results indicated that compounds similar to this compound led to significant reductions in cell viability at concentrations as low as 10 µM.

Compound NameIC50 (µM)Cell Line
Compound A15HT-29
Compound B8HT-29
5-(4-Chlorophenyl)-...12HT-29

Study 2: Antifungal Activity Assessment

Another study assessed the antifungal efficacy of triazole derivatives against Candida species. The results showed that compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than conventional antifungals.

Compound NameMIC (µg/mL)Fungal Strain
Compound A32Candida albicans
Compound B16Candida glabrata
5-(4-Chlorophenyl)-...24Candida tropicalis

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